molecular formula C18H26N2O4S B4021810 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4021810
M. Wt: 366.5 g/mol
InChI Key: PUSLTHZPTRXGRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, leveraging the reactivity of functional groups to build complex molecules. For instance, the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions represents a methodology that could be applicable to the synthesis of compounds with similar sulfonyl functionalities (Fernández et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and properties of a compound. X-ray crystallography and spectroscopic methods are commonly used for this purpose. For example, the crystal structure studies of closely related compounds provide insights into their stereochemistry and conformation (Kavitha et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of a compound like "N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide" involves interactions between its functional groups and reagents. Research on similar compounds, such as the use of disulfonic acid imidazolium chloroaluminate in synthesis, highlights the potential for innovative reactions that could be applied to our compound of interest (Moosavi‐Zare et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, studies on the synthesis and characterization of related compounds shed light on factors affecting these properties and how they can be analyzed (Özer et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for understanding how a compound can be used in further chemical reactions or as a potential pharmaceutical agent. Investigations into compounds with similar functional groups provide valuable information on these aspects (Hakomori, 1964).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-11-7-6-10-16(17)20(25(2,22)23)14-18(21)19-13-12-15-8-4-3-5-9-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSLTHZPTRXGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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